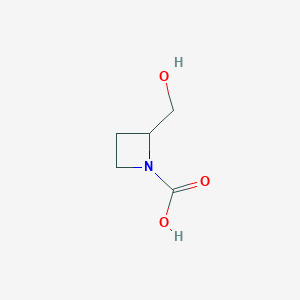
2-(Hydroxymethyl)azetidine-1-carboxylic acid
Overview
Description
- Biological Role : AZC inhibits the growth of surrounding vegetation and acts as a defense mechanism against predators by inducing protein mis-folding .
Synthesis Analysis
The synthesis of AZC involves several methods, including [2+2] cycloaddition reactions, metalated azetidines, C(sp3)-H functionalization, and facile ring opening with carbon nucleophiles . These approaches allow access to AZC for research and potential applications.
Molecular Structure Analysis
The molecular formula of AZC is C5H9NO3 , and its IUPAC name is 2-(hydroxymethyl)azetidine-1-carboxylic acid . The structure consists of an azetidine ring with a carboxylic acid group and a hydroxymethyl side chain .
Chemical Reactions Analysis
AZC can be involved in chemical reactions related to protein mis-incorporation, proteotoxic stress, and protein quality control. It is detrimental to cells due to its mis-incorporation into proteins, leading to proteotoxic stress. Genes associated with protein quality control pathways, actin cytoskeleton organization, and endocytosis show interactions with AZC .
Scientific Research Applications
Ion Transport and Protein Synthesis in Plants
2-(Hydroxymethyl)azetidine-1-carboxylic acid, as an analog of proline, has been used to study the relationship between protein synthesis and ion transport in plants. Research by Pitman et al. (1977) found that it inhibits the release of ions to the xylem in barley roots and intact plants, suggesting its impact on the process of ion release from symplast to xylem (Pitman, Wildes, Schaefer, & Wellfare, 1977).
Synthesis of Azetidines and Pyrrolidines
The compound is instrumental in the stereoselective synthesis of azetidines and pyrrolidines. Medjahdi et al. (2009) demonstrated that base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes leads to the formation of pyrrolidin-3-ols and 2-(hydroxymethyl)azetidines. This approach can generate azetidine-2-carboxylic acids in high yields (Medjahdi, Gonzalez-Gomez, Foubelo, & Yus, 2009).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(hydroxymethyl)azetidine-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-3-4-1-2-6(4)5(8)9/h4,7H,1-3H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STDVCZWWAATUKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1CO)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![Rac-methyl({[(2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methyl})amine](/img/structure/B3247032.png)
![{1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride](/img/structure/B3247038.png)